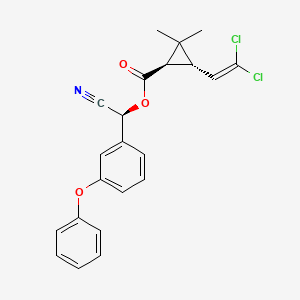
Pemirolast
Descripción general
Descripción
El pemirolasto es un estabilizador de mastocitos que se utiliza principalmente como terapia farmacológica antialérgica. Se comercializa con los nombres comerciales Alegysal y Alamast. El pemirolasto se utiliza para prevenir la picazón de los ojos causada por alergias como la fiebre del heno y la conjuntivitis alérgica .
Mecanismo De Acción
El pemirolasto funciona al unirse al receptor de histamina H1, bloqueando la acción de la histamina endógena. Esto conduce a un alivio temporal de los síntomas causados por la histamina, como la picazón y la vasodilatación. El pemirolasto también inhibe la liberación inducida por antígenos de mediadores inflamatorios como la histamina, los leucotrienos C4, D4 y E4 de los mastocitos humanos .
Aplicaciones Científicas De Investigación
El pemirolasto tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran la estabilización de mastocitos y la inhibición de la liberación de histamina.
Biología: Se estudia el pemirolasto por sus efectos en varias vías biológicas, incluida su función en la inhibición de la liberación de mediadores inflamatorios de los mastocitos.
Medicina: Se utiliza en el tratamiento de afecciones alérgicas como la fiebre del heno, la conjuntivitis alérgica y el asma.
Industria: El pemirolasto se utiliza en la formulación de soluciones oftálmicas y tabletas para uso terapéutico.
Análisis Bioquímico
Biochemical Properties
Pemirolast plays a crucial role in biochemical reactions by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine, leukotriene C4, D4, and E4 . These mediators are typically released during allergic reactions and contribute to symptoms such as itching, swelling, and redness. This compound interacts with histamine H1 receptors, blocking the action of endogenous histamine and providing temporary relief from allergic symptoms . Additionally, this compound inhibits antigen-stimulated calcium ion influx into mast cells by blocking calcium channels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It primarily affects mast cells by inhibiting their degranulation and subsequent release of inflammatory mediators . This inhibition helps reduce the symptoms of allergic reactions. This compound also influences cell signaling pathways by blocking histamine H1 receptors, which are involved in the mediation of allergic responses . Furthermore, this compound has been observed to affect gene expression related to inflammatory processes, thereby modulating cellular metabolism and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H1 receptors, which blocks the action of endogenous histamine . This binding prevents histamine from interacting with its receptors on effector cells, thereby reducing the symptoms of allergic reactions. This compound also inhibits the antigen-induced release of inflammatory mediators from mast cells by blocking calcium channels . This inhibition prevents the influx of calcium ions into mast cells, which is necessary for their degranulation and release of inflammatory substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable and effective in preventing allergic reactions when used consistently . Its long-term effects on cellular function have not been extensively studied. In vitro studies have shown that this compound maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vivo studies are needed to further understand the long-term stability and degradation of this compound in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mast cell degranulation and reduces allergic symptoms without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects and cause adverse reactions . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in efficacy but rather increases the risk of toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of inflammatory mediators. It interacts with enzymes and cofactors involved in the synthesis and release of histamine, leukotrienes, and other inflammatory substances . By inhibiting these pathways, this compound reduces the levels of these mediators and alleviates allergic symptoms .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This compound’s distribution within the body is influenced by its binding to plasma proteins and its ability to cross biological barriers . These interactions affect its localization and accumulation in specific tissues, thereby influencing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within mast cells, where it exerts its stabilizing effects . This compound may also localize to other cellular compartments involved in the inflammatory response, such as the endoplasmic reticulum and the cytoplasm . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and optimizing its therapeutic use .
Métodos De Preparación
El pemirolasto potásico se sintetiza a través de una serie de reacciones químicas. La preparación implica la reacción de la 9-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-ilamina con azida de sodio para formar el anillo tetrazol . El método de producción industrial implica el uso de almidón pregelatinizado, lactosa, almidón de carboximetil sodio y estearato de magnesio para formar tabletas de pemirolasto potásico .
Análisis De Reacciones Químicas
El pemirolasto experimenta varias reacciones químicas, que incluyen:
Oxidación: El pemirolasto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción en el pemirolasto para producir formas reducidas del compuesto.
Comparación Con Compuestos Similares
El pemirolasto pertenece a la clase de compuestos orgánicos conocidos como piridopirimidinas. Los compuestos similares incluyen:
Ketotifeno: Otro estabilizador de mastocitos utilizado para tratar afecciones alérgicas.
Cromoglicato: Un compuesto utilizado para prevenir reacciones alérgicas al estabilizar los mastocitos.
Propiedades
IUPAC Name |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIANJWSAHKJQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100299-08-9 (potassium salt) | |
| Record name | Pemirolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048338 | |
| Record name | Pemirolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1.9X10+4 mg/L at 25 °C /Estimated/, 4.62e-01 g/L | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.3X10-6 mm Hg at 25 °C /Estimated/ | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils., To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/, Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/ | |
| Record name | Pemirolast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dimethylformamide | |
CAS No. |
69372-19-6, 100299-08-9 | |
| Record name | Pemirolast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69372-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemirolast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069372196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemirolast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemirolast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMIROLAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C09NV773M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pemirolast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310-311 °C (decomposes) | |
| Record name | PEMIROLAST | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)






![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)


